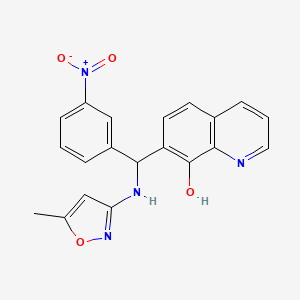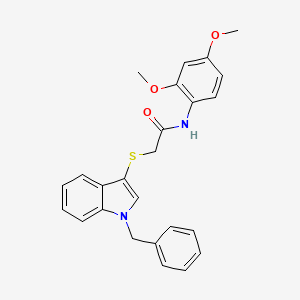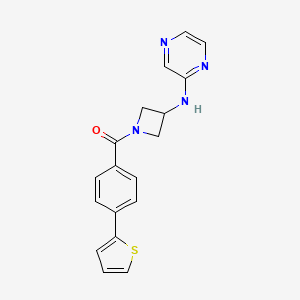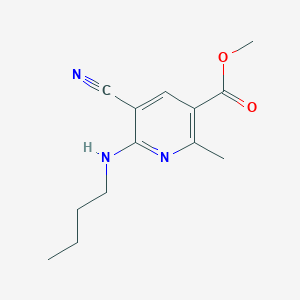![molecular formula C21H16N2OS2 B2406287 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896026-79-2](/img/structure/B2406287.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMB-4 has been found to have anti-cancer properties and has shown promising results in pre-clinical studies.
Applications De Recherche Scientifique
Anticancer Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide and its derivatives have been explored for their potential anticancer effects. For instance, a study by Ravinaik et al. (2021) investigated the anticancer activity of similar compounds against various cancer cell lines, including breast, lung, colon, and ovarian cancer, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Derivatives of this compound have shown significant antimicrobial properties. Bikobo et al. (2017) synthesized derivatives that displayed potent antimicrobial activity against various bacterial and fungal strains, with some being more effective than reference drugs (Bikobo et al., 2017).
Supramolecular Gelators
A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives revealed their potential as supramolecular gelators, particularly in ethanol/water and methanol/water mixtures. This research highlights the importance of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).
Fluorescent Properties
Kan Zhang et al. (2017) studied N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes for their photophysical properties. These compounds exhibited characteristics like large Stokes shift and solid-state fluorescence, suggesting potential applications in fluorescence-based technologies (Kan Zhang et al., 2017).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities such as anti-fungal, anti-protozoal, anti-microbial, anti-cancer, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives suggested that these compounds have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZOHKJGSSGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)


![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)



![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)
